molecular formula C22H17FN6S B292661 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide

2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide

Cat. No. B292661
M. Wt: 416.5 g/mol
InChI Key: CVMMWULDZISRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide, also known as DFTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFTC is a hydrazine derivative that possesses unique properties that make it useful in many research applications.

Scientific Research Applications

2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been used as a reagent for the determination of various metal ions.

Mechanism of Action

The mechanism of action of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cell growth and proliferation. 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its versatility in various research applications. It is relatively easy to synthesize, and its unique properties make it useful in a wide range of fields. However, one of the limitations of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide. One potential area of research is the development of new synthetic methods for 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide that can improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide in the treatment of various diseases. Finally, the use of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide in the development of novel materials with unique properties is an exciting area of research that has the potential to lead to new technological advancements.
Conclusion:
In conclusion, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 2,4,6-triphenyl-1,3,5-triazine with hydrazine hydrate in the presence of carbon disulfide. 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. The mechanism of action of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide involves the inhibition of certain enzymes that are essential for cell growth and proliferation. 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide has a variety of biochemical and physiological effects, and its versatility makes it useful in a wide range of research applications. However, its low solubility in water is a limitation that needs to be addressed. Finally, there are several future directions for the research of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide, including the development of new synthetic methods, investigation of therapeutic applications, and the use of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide in the development of novel materials.

Synthesis Methods

The synthesis of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 2,4,6-triphenyl-1,3,5-triazine with hydrazine hydrate in the presence of carbon disulfide. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)-N-(4-fluorophenyl)hydrazinecarbothioamide is typically around 70%.

properties

Molecular Formula

C22H17FN6S

Molecular Weight

416.5 g/mol

IUPAC Name

1-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C22H17FN6S/c23-17-11-13-18(14-12-17)24-22(30)29-28-21-25-19(15-7-3-1-4-8-15)20(26-27-21)16-9-5-2-6-10-16/h1-14H,(H2,24,29,30)(H,25,27,28)

InChI Key

CVMMWULDZISRBZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)NC3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)NC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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